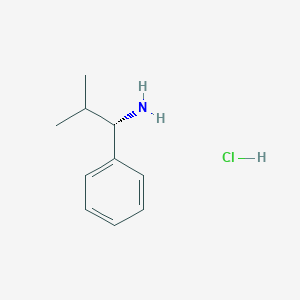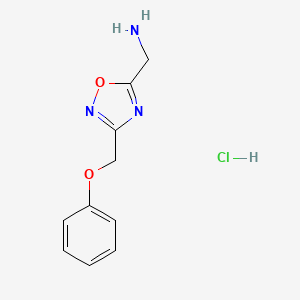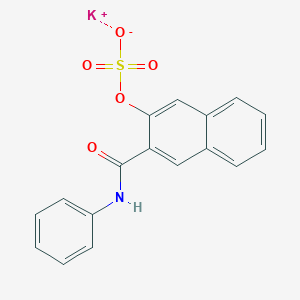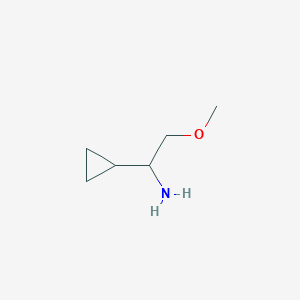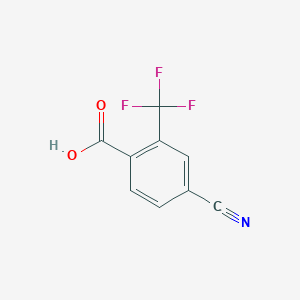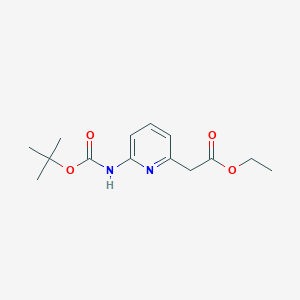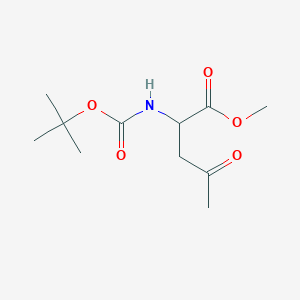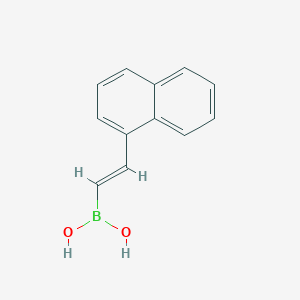
1-Methyl-4-trifluoroacetylthiosemicarbazide
Descripción general
Descripción
Synthesis Analysis
Thiosemicarbazides, the class of compounds to which MTA belongs, are important in the synthesis of several heterocycles . Their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds .Molecular Structure Analysis
The molecular structure of MTA consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms gives MTA its unique properties.Chemical Reactions Analysis
Thiosemicarbazides are polyfunctional compounds possessing nucleophilic properties . They have been used to design different heterocyclic moieties with different ring sizes such as pyrazole, thiazole, triazole, oxadiazole, thiadiazole, triazine, and thiadiazine .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthesis of Derivatives : Thiosemicarbazides, including compounds similar to 1-Methyl-4-trifluoroacetylthiosemicarbazide, are used as raw materials for synthesizing a variety of compounds. For instance, derivatives of thiadiazole were synthesized using similar compounds, showcasing potential fungicidal activities (Zhang Ku, 2014).
- Antimicrobial Applications : Many derivatives synthesized from thiosemicarbazides have shown moderate to good antibacterial activity against various bacterial strains, which points towards their potential use in developing new antimicrobial agents (Goswami et al., 1984).
Pharmacological Properties
- Antifungal Activity : Thiosemicarbazide compounds have demonstrated promising antifungal activities, indicating their potential in developing antifungal medications or treatments (Wujec et al., 2004).
Structural and Chemical Analysis
- Crystal Structure Analysis : Studies on the crystal structure of thiosemicarbazide derivatives provide insights into their chemical properties and potential applications. For instance, the structural analysis of derivatives helps in understanding their biological activity and potential as chelating agents (Osman et al., 2017).
Other Applications
- Chemical Reactions and Properties : The reactions of thiosemicarbazides with various compounds have been studied to understand their properties and potential applications in synthesizing new compounds with specific functionalities (Zelenin et al., 1992).
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHJHYPSZXDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=S)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-trifluoroacetylthiosemicarbazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
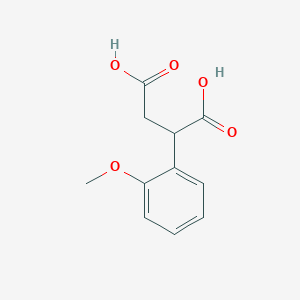
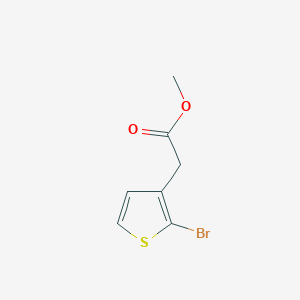
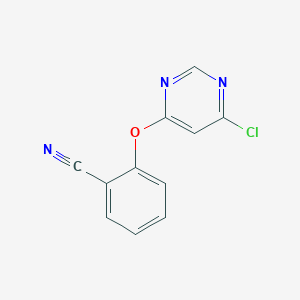
![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)
